molecular formula C27H29N3O4 B2992674 ORM-10962

ORM-10962

Cat. No.: B2992674
M. Wt: 459.5 g/mol
InChI Key: UPGUBLDTYLMRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ORM-10962 is a novel, highly selective inhibitor of the sodium-calcium exchanger (NCX). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cardiac arrhythmias. By selectively inhibiting the sodium-calcium exchanger, this compound can modulate calcium homeostasis in cardiac cells, thereby influencing cardiac contractility and rhythm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ORM-10962 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis requires precise control of reaction parameters to ensure the high selectivity and potency of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process while maintaining stringent quality control measures. This ensures the consistency and purity of the compound, which is crucial for its therapeutic efficacy. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

ORM-10962 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations while preserving the integrity of the compound .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of this compound while exhibiting enhanced or modified pharmacological properties .

Scientific Research Applications

    Chemistry: ORM-10962 serves as a valuable tool for studying the sodium-calcium exchanger and its role in cellular calcium homeostasis.

    Biology: In biological research, this compound is employed to investigate the physiological and pathological roles of the sodium-calcium exchanger in different cell types and tissues.

    Medicine: The primary medical application of this compound is in the treatment of cardiac arrhythmias.

    Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting the sodium-calcium exchanger.

Mechanism of Action

ORM-10962 exerts its effects by selectively inhibiting the sodium-calcium exchanger, a membrane protein that plays a crucial role in regulating intracellular calcium levels. By blocking this exchanger, this compound reduces the influx of calcium ions into cells, thereby modulating calcium-dependent processes such as muscle contraction and neurotransmitter release .

The molecular targets of this compound include the sodium-calcium exchanger itself and other proteins involved in calcium signaling pathways. The inhibition of the sodium-calcium exchanger leads to changes in intracellular calcium dynamics, which can have profound effects on cellular function and overall physiological processes .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGUBLDTYLMRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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O=C(CCl)Nc1ccc(Oc2ccc3c(c2)CCC(c2ccccc2)O3)nc1
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Synthesis routes and methods II

Procedure details

To a solution of 2-Chloro-N-[6-(2-phenylchroman-6-yloxy)-pyridin-3-yl]-acetamide (200 mg) in acetonitrile was added potassium carbonate (133 mg) and 4-hydroxypiperidine (62 mg). The mixture was stirred at room temperature. Water was added to the reaction mixture. Solution was extracted with ethyl acetate. Organic extract was dried and evaporated. Product was purified by column chromatography using 10% methanol in methylene chloride as eluant. 2-(4-Hydroxypiperidin-1-yl)-N-[6-(2-phenyl-chroman-6-yloxy)-pyridin-3-yl]-acetamide was isolated as its hydrochloride salt. 1H-NMR (400 MHz; d4-MeOH) δ: 8.41 (s, 1H), 8.06 (dd, 1H, J 2.7, 9.0 Hz), 7.45-7.28 (m, 5H), 6.95-6.85 (m, 4H), 5.10 (dd, 1H, J 2.1, 10.0 Hz), 4.13 (s, 2H), 3.72-3.68 (m, 1H), 3.48-3.43 (m, 3H), 3.25-3.10 (m, 1H), 3.02-2.97 (m, 1H), 2.81-2.75 (m, 1H), 2.26-1.76 (m, 6H). (M)+=459 (5.8%), 360 (7.4%), 114 (100%).
Name
2-Chloro-N-[6-(2-phenylchroman-6-yloxy)-pyridin-3-yl]-acetamide
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200 mg
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133 mg
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62 mg
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